Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) is a synthetic pyrazine derivative and a well-characterized agonist of the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A). Originally developed as an antilipolytic agent, it is heavily utilized in metabolic research to inhibit hormone-sensitive lipase (HSL) and reduce free fatty acid (FFA) release. For procurement and material selection, Acipimox is highly valued for its exceptional metabolic stability, lack of hepatic metabolism, and reliable pharmacokinetic profile compared to endogenous ligands. It serves as a critical baseline compound in metabolic syndrome modeling, GPCR pharmacology, and advanced pharmaceutical cocrystallization research [1].
When selecting a GPR109A agonist for in vivo or formulation studies, buyers often default to generic niacin (nicotinic acid) due to its low cost and structural similarity. However, niacin is severely limited by a short plasma half-life (under one hour) and extensive hepatic metabolism, making it unsuitable for sustained assays without frequent dosing. Furthermore, niacin induces a profound free fatty acid (FFA) rebound effect that can trigger insulin resistance and hyperglycemia in metabolic models [1]. Acipimox circumvents these issues entirely; it undergoes zero significant hepatic metabolism, is excreted unchanged, and features a prolonged terminal half-life of 12 to 14 hours [2]. This makes Acipimox the mandatory choice for researchers requiring stable, long-term lipolysis inhibition without the confounding variables of hepatotoxicity or severe glucose impairment.
A critical differentiator for Acipimox is its resistance to hepatic degradation. While niacin is heavily metabolized by the liver, complicating pharmacokinetic modeling and inducing potential hepatotoxicity at high doses, Acipimox is completely absorbed and excreted virtually unchanged in the urine. It exhibits a biphasic elimination profile, with a terminal half-life of 12 to 14 hours, providing vastly superior duration of action compared to niacin's rapid clearance [1].
| Evidence Dimension | Elimination Half-Life and Metabolism |
| Target Compound Data | Terminal half-life of 12–14 hours; ~0% hepatic metabolism (excreted unchanged). |
| Comparator Or Baseline | Niacin (Half-life < 1 hour; heavily metabolized by the liver). |
| Quantified Difference | >12-fold increase in terminal half-life with zero hepatic metabolism. |
| Conditions | In vivo pharmacokinetic profiling following oral administration. |
Eliminates the need for continuous infusion in animal models and removes hepatic metabolites as confounding variables in metabolic assays.
In receptor pharmacology, Acipimox serves as a moderate-affinity, high-selectivity reference agonist for GPR109A. In GTP turnover and whole-cell cAMP assays, Acipimox demonstrates an EC50 of 2.6 to 6.0 μM for the human HCAR2 receptor. In contrast, niacin exhibits a much sharper, high-affinity spike with an EC50 of 0.06 to 0.25 μM [1]. While niacin's high affinity triggers acute responses (including severe flushing), Acipimox's moderate affinity allows for a more controlled, sustained receptor activation profile that is highly desirable in chronic dosing models.
| Evidence Dimension | EC50 for GPR109A (HCAR2) Activation |
| Target Compound Data | 2.6–6.0 μM |
| Comparator Or Baseline | Niacin (0.06–0.25 μM) |
| Quantified Difference | ~10 to 100-fold lower affinity, enabling controlled, sustained receptor activation. |
| Conditions | In vitro GTP turnover and whole-cell cAMP assays. |
Allows pharmacologists to titrate receptor responses more smoothly without triggering the acute, overwhelming activation spikes seen with niacin.
Pure Acipimox has limited aqueous solubility (approximately 5 mg/mL in PBS at pH 7.2), which can restrict certain liquid formulations . However, its molecular structure makes it an excellent candidate for crystal engineering. When formulated into an Acipimox-Theophylline dihydrate (ATH) cocrystal, its aqueous solubility increases more than four-fold compared to the pure API. Furthermore, this cocrystal form demonstrates exceptional environmental stability, remaining stable under high temperature (333 K) and high humidity (92.5%) [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Acipimox-Theophylline cocrystal (>4x pure API solubility) |
| Comparator Or Baseline | Pure Acipimox API (~5 mg/mL in PBS, pH 7.2) |
| Quantified Difference | >400% increase in aqueous solubility via cocrystallization. |
| Conditions | Solubility measured in water and PBS (pH 7.4) at 298 K. |
Proves the compound's utility as a robust baseline material for advanced pharmaceutical formulation and cocrystallization research.
Due to its 12-14 hour terminal half-life and lack of hepatic metabolism, Acipimox is the preferred GPR109A agonist for chronic in vivo studies of insulin resistance and dyslipidemia. It provides stable, long-term suppression of free fatty acids without the severe glucose impairment or rapid clearance associated with generic niacin [1].
Acipimox is utilized as a standard reference compound in HCAR2/GPR109A binding assays. Its moderate EC50 (2.6–6.0 μM) provides a highly reproducible baseline for evaluating novel, non-flushing antilipolytic drug candidates, offering a distinct activation profile compared to high-affinity endogenous or generic ligands [2].
Because pure Acipimox has limited aqueous solubility (~5 mg/mL), it serves as an ideal model Active Pharmaceutical Ingredient (API) for materials scientists developing novel cocrystals (such as Acipimox-Theophylline). It is an excellent choice for validating solvent evaporation crystallization techniques and stability testing under high heat and humidity [3].
Irritant